molecular formula C27H54O4 B14373869 1,3-dioctoxypropan-2-yl 2-ethylhexanoate CAS No. 89389-64-0

1,3-dioctoxypropan-2-yl 2-ethylhexanoate

Cat. No.: B14373869
CAS No.: 89389-64-0
M. Wt: 442.7 g/mol
InChI Key: GUUHYMZVRKJACV-UHFFFAOYSA-N
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Description

1,3-dioctoxypropan-2-yl 2-ethylhexanoate is an organic compound with the molecular formula C27H50O6. It is a complex ester formed from the reaction of 1,3-dioctoxypropan-2-ol and 2-ethylhexanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dioctoxypropan-2-yl 2-ethylhexanoate can be synthesized through esterification reactions. The primary synthetic route involves the reaction of 1,3-dioctoxypropan-2-ol with 2-ethylhexanoic acid in the presence of a catalyst, typically a strong acid like sulfuric acid or a Lewis acid such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,3-dioctoxypropan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dioctoxypropan-2-yl 2-ethylhexanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and lubricants

Mechanism of Action

The mechanism of action of 1,3-dioctoxypropan-2-yl 2-ethylhexanoate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis to release active metabolites, which can then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioctoxypropan-2-yl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its long alkyl chains provide hydrophobic characteristics, making it suitable for applications in nonpolar environments. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

89389-64-0

Molecular Formula

C27H54O4

Molecular Weight

442.7 g/mol

IUPAC Name

1,3-dioctoxypropan-2-yl 2-ethylhexanoate

InChI

InChI=1S/C27H54O4/c1-5-9-12-14-16-18-21-29-23-26(24-30-22-19-17-15-13-10-6-2)31-27(28)25(8-4)20-11-7-3/h25-26H,5-24H2,1-4H3

InChI Key

GUUHYMZVRKJACV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(COCCCCCCCC)OC(=O)C(CC)CCCC

Origin of Product

United States

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